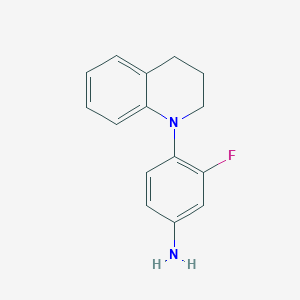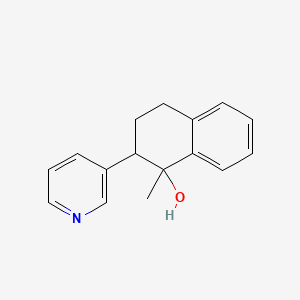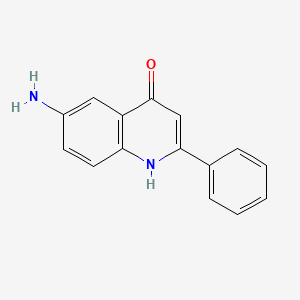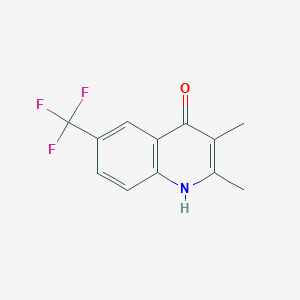
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol typically involves cyclization and cycloaddition reactions. One common method is the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another approach involves the use of hypervalent iodine (III) carboxylates as alkylating agents in the presence of a copper catalyst under visible light conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Parent quinoline.
Substitution: Functionalized quinoline derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, thereby modulating biological processes. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
4-Hydroxy-7-(trifluoromethyl)quinoline: Another fluorinated quinoline with similar biological activities.
3,3-Dimethyl-6-trifluoromethyl-1,2,3,4-tetrahydroindolo[2,3-c]quinolin-1-one: A related compound with unique structural features and biological activities.
Uniqueness: 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10F3NO |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
2,3-dimethyl-6-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C12H10F3NO/c1-6-7(2)16-10-4-3-8(12(13,14)15)5-9(10)11(6)17/h3-5H,1-2H3,(H,16,17) |
Clé InChI |
QWXGDXMRJRUZLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C(C1=O)C=C(C=C2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11869950.png)

![7-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11869955.png)


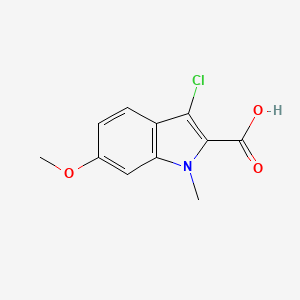
![tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate](/img/structure/B11869976.png)
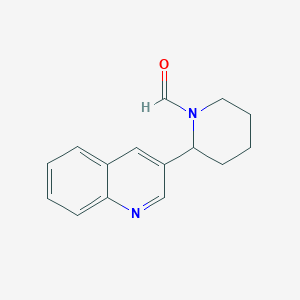
![6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)

